6-(methylsulfanyl)-1H-indole-2-carboxylic acid
Overview
Description
6-(Methylsulfanyl)-1H-indole-2-carboxylic acid (MSICA) is a naturally occurring compound found in a variety of plant species, including tomatoes, potatoes, and peppers. It is an important component of the flavonoid family, and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. MSICA has recently gained attention for its potential applications in research and medical treatments, as well as its ability to enhance the flavor of food.
Scientific Research Applications
Molecular Switches in Electronic Devices
The compound 6-(methylsulfanyl)-1H-indole-2-carboxylic acid has been studied for its potential use in molecular switches, which are fundamental components of molecular electronic devices. These switches can perform logical and arithmetic operations such as summation, subtraction, encoding, and decoding functions .
Coordination Chemistry and Surface Assembly
Research has explored the coordination chemistry of this compound, particularly its ability to form carboxyl-metal cation coordination on substrates like gold (Au). This affects the contacts between gold and the carboxyl group, which is significant for surface assembly processes .
Antimicrobial and Antioxidative Applications
The compound has been involved in the synthesis of new tetradentate Schiff bases, which exhibit antimicrobial and antioxidative properties. This indicates potential applications in developing treatments or preservatives against microbial growth and oxidative damage .
properties
IUPAC Name |
6-methylsulfanyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNRJVMABFYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267087 | |
Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfanyl)-1H-indole-2-carboxylic acid | |
CAS RN |
202584-21-2 | |
Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202584-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylthio)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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